molecular formula C15H11NO3 B1662224 Tripolin A CAS No. 1148118-92-6

Tripolin A

Cat. No. B1662224
M. Wt: 253.25 g/mol
InChI Key: OMKSBDLWMROKNU-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Tripolin A has been found to inhibit Aurora A kinase activity in vitro . It reduces the localization of pAurora A on spindle microtubules (MTs), affecting centrosome integrity, spindle formation and length, as well as MT dynamics in interphase .

Scientific Research Applications

Specific Scientific Field

The primary scientific field of application for Tripolin A is Cancer Research , specifically in the study of Aurora A kinase .

Comprehensive and Detailed Summary of the Application

Tripolin A is a novel small-molecule inhibitor of Aurora A kinase . Aurora kinases are a family of mitotic regulators that exhibit gain of function in tumor cells, making them useful targets for cancer therapeutic development .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, a panel of 105 potential small-molecule inhibitors was tested, and Tripolin A was found to inhibit Aurora A kinase activity in vitro . The biological action of Tripolin A was demonstrated through a combination of in vitro, in vivo single cell, and in silico studies .

Thorough Summary of the Results or Outcomes Obtained

Tripolin A was found to reduce the localization of pAurora A on spindle microtubules (MTs), affect centrosome integrity, spindle formation and length, as well as MT dynamics in interphase . This is consistent with Aurora A inhibition by RNAi or other specific inhibitors, such as MLN8054 or MLN8237 . Interestingly, Tripolin A affected the gradient distribution towards the chromosomes, but not the MT binding of HURP (Hepatoma Up-Regulated Protein), a MT-associated protein (MAP) and substrate of the Aurora A kinase .

Future Directions

Tripolin A is predicted to bind Aurora A similarly but not identical to MLN8054 . Therefore, it could be used to dissect pathways orchestrated by Aurora kinases as well as a scaffold for further inhibitor development .

properties

IUPAC Name

(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKSBDLWMROKNU-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripolin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
IA Kesisova, KC Nakos, A Tsolou, D Angelis, J Lewis… - PLoS …, 2013 - journals.plos.org
… In conclusion, Tripolin A reduces the active fraction of Aurora A on the spindle, without affecting Aurora B, indicating that Tripolin A could act as an Aurora A inhibitor in vivo. …
Number of citations: 32 journals.plos.org
K Stathopoulou - 2021 - repo.lib.duth.gr
… target, with two new of its inhibitors namely Tripolin A and Tripolin B. Aurora A is a member … - Tripolin A and B - have shown satisfactory inhibitory profiles. Furthermore, Tripolin A exerts …
Number of citations: 2 repo.lib.duth.gr
I Kesisova - 2014 - didaktorika.gr
… named Tripolin A and Tripolin B, inhibit Aurora A kinase activity in vitro. In humancancer cells however, only Tripolin A … Our findings demonstrate that Tripolin A is an Aurora A non-ATP …
Number of citations: 0 www.didaktorika.gr
Q Chen, J Li, X Yang, J Ma, F Gong… - BMC …, 2020 - bmccancer.biomedcentral.com
… Thus, we next used the Aurora A inhibitor Tripolin A to inhibit … EC9706 cells with different concentrations of Tripolin A (0, 1.5, … EC9706 cells were stimulated with 4.5 μmol/L Tripolin A for 0…
Number of citations: 14 bmccancer.biomedcentral.com
H Maiato, E Logarinho - Nature cell biology, 2014 - nature.com
… More recently, the microtubule-stabilizing agent epothilone B and the aurora A inhibitors tripolin A, MLN8237 and MLN8054, were shown to cause the formation of multipolar spindles …
Number of citations: 167 www.nature.com
M Malumbres, I Perez de Castro - Expert opinion on therapeutic …, 2014 - Taylor & Francis
… Although most Aurora inhibitors are ATP competitors, Tripolin A, which has a modest affinity for AURKA (IC 50 = 1.5 μM) Citation[139], shows a non-ATP competitive mode of action. …
Number of citations: 84 www.tandfonline.com
V Rendo, I Stoimenov, A Mateus, E Sjöberg… - Nature …, 2020 - nature.com
… Thermal shift assay demonstrated a thermal unfolding profile of AURKA in presence of APA similar to the AURKA inhibitor Tripolin A 28 , albeit weaker than that of S1451 29 (…
Number of citations: 19 www.nature.com
C Levrier, MC Sadowski, A Rockstroh, B Gabrielli… - Molecular cancer …, 2017 - AACR
The lack of a cure for metastatic castrate-resistant prostate cancer (mCRPC) highlights the urgent need for more efficient drugs to fight this disease. Here, we report the mechanism of …
Number of citations: 24 aacrjournals.org
M Platani, L Trinkle-Mulcahy, M Porter… - Journal of Cell …, 2015 - rupress.org
Coordination of cell growth and proliferation in response to nutrient supply is mediated by mammalian target of rapamycin (mTOR) signaling. In this study, we report that Mio, a highly …
Number of citations: 27 rupress.org
SG Burgess, I Peset, N Joseph, T Cavazza… - PLoS …, 2015 - journals.plos.org
The essential mammalian gene TACC3 is frequently mutated and amplified in cancers and its fusion products exhibit oncogenic activity in glioblastomas. TACC3 functions in mitotic …
Number of citations: 48 journals.plos.org

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